molecular formula C13H17NO2 B7474727 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

Cat. No. B7474727
M. Wt: 219.28 g/mol
InChI Key: QRLMUXZBYANTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone, also known as ADE, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADE belongs to the class of compounds called oxazolidinones, which have been shown to exhibit antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone exerts its antibacterial activity by inhibiting bacterial protein synthesis. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to bind to the 50S ribosomal subunit of bacteria, preventing the formation of peptide bonds between amino acids and thereby inhibiting bacterial protein synthesis.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. However, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone also has several limitations. It is not effective against all bacterial strains, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone. One area of research could be the development of new derivatives of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone with enhanced antibacterial activity. Another area of research could be the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone to better understand its antibacterial activity. Additionally, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone could be further investigated for its potential applications in the fields of antifungal and antiviral therapy.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride in the presence of a base to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. 1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone has also been shown to exhibit antifungal and antiviral activity.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-3-6-12(11(10)2)16-9-13(15)14-7-4-8-14/h3,5-6H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLMUXZBYANTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(2,3-dimethylphenoxy)ethanone

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